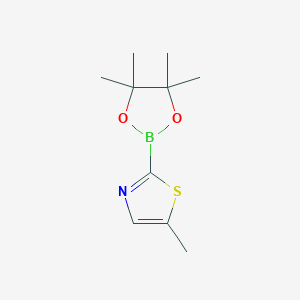![molecular formula C8H10F5NS B1394018 N-Methyl-N-[3-(pentafluorosulfanyl)benzyl]amine CAS No. 1287218-09-0](/img/structure/B1394018.png)
N-Methyl-N-[3-(pentafluorosulfanyl)benzyl]amine
Vue d'ensemble
Description
N-Methyl-N-[3-(pentafluorosulfanyl)benzyl]amine (PFBA) is an aromatic amine compound commonly used in laboratory experiments. It is a derivative of aniline and is an important intermediate in the synthesis of pharmaceuticals and other chemicals. PFBA has a wide range of applications in scientific research, including its use in the synthesis of various drugs and its ability to act as a catalyst in biochemical reactions. PFBA is also used as a reagent in analytical chemistry and as a buffer in laboratory experiments.
Applications De Recherche Scientifique
Synthesis of N‐Methyl‐ and N‐Alkylamines : This research by Senthamarai et al. (2018) focuses on the synthesis of N‐methyl‐ and N‐alkylamines, which are important in various life science molecules. They developed cost-effective methods using earth-abundant metal-based catalysts.
Structural and Spectroscopic Properties : The study by Nielsen et al. (2017) analyzes tris(pentafluorosulfanyl)amine and bis(pentafluorosulfanyl)aminyl radical. It provides detailed insight into their gas- and solid-phase structures and their spectroscopic and chemical properties.
Selective Alkylation of Amines : Research conducted by Xu et al. (2010) describes a mild method for synthesizing tertiary amines using alcohols as alkylating agents, demonstrating selective N-alkylation for various amines.
Direct Amination of Nitro(pentafluorosulfanyl)benzenes : The study by Pastýříková et al. (2012) focuses on direct amination using trimethylhydrazinium iodide, showcasing the synthesis of benzimidazoles, quinoxalines, and benzotriazoles.
N-Methylation of Amines with Methanol : This research by Tsarev et al. (2015) discusses the N-methylation of amines using methanol under mild conditions, highlighting various functional groups that can be synthesized.
Palladium-Catalyzed Benzylic Addition : The work by Qian et al. (2010) describes the creation of amines through palladium-catalyzed benzylic addition, representing a method for synthesizing heterocycle-containing amines.
Synthesis of 5-[(Pentafluorosulfanyl)methyl]-2-oxazolines : Gilbert et al. (2018) report the synthesis of potentially valuable SF5-containing heterocycles, highlighting the utility of silver promotion in the intramolecular cyclization process (Gilbert, Bertrand, & Paquin, 2018).
Iron-Catalyzed Benzylic C(sp3)–H Amination : In 2019, Bao et al. developed a biocompatible iron-catalyzed method for converting methylarenes to benzylic amines, emphasizing its importance in drug synthesis (Bao, Cao, Liu, & Zhu, 2019).
Catalytic Reductive Aminations Using Molecular Hydrogen : Murugesan et al. (2020) discussed the synthesis of various types of amines, including N-methylamines, through catalytic reductive aminations, highlighting the relevance in pharmaceuticals and biomolecules (Murugesan, Senthamarai, Chandrashekhar, Natte, Kamer, Beller, & Jagadeesh, 2020).
Synthesis of N -methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2- a ]pyrimidin-2-amine : Jadhav et al. (2018) developed an eco-friendly method for synthesizing N -methyl-3-nitro-aryl derivatives using p -toluenesulfonic acid ( p -TSA) (Jadhav, Kim, Lim, & Jeong, 2018).
Propriétés
IUPAC Name |
N-methyl-1-[3-(pentafluoro-λ6-sulfanyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F5NS/c1-14-6-7-3-2-4-8(5-7)15(9,10,11,12)13/h2-5,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKCOXNPMCKNQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[3-(pentafluorosulfanyl)benzyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(3-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393940.png)
![N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B1393943.png)


![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393948.png)

![3-[(3-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393954.png)

![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one](/img/structure/B1393956.png)